molecular formula C13H14N4O B15079937 3-Methyl-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide

3-Methyl-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide

Katalognummer: B15079937
Molekulargewicht: 242.28 g/mol
InChI-Schlüssel: UEFQVRRFKVMSEL-XNTDXEJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide typically involves the reaction of phenylhydrazine with substituted ketones to form Schiff bases, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of anhydrous ethanol as a solvent and sodium acetate as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methyl-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Methyl-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit telomerase activity, which is crucial for the proliferation of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of the phenylethylidene group and the carbohydrazide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Eigenschaften

Molekularformel

C13H14N4O

Molekulargewicht

242.28 g/mol

IUPAC-Name

5-methyl-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H14N4O/c1-9-8-12(16-14-9)13(18)17-15-10(2)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,16)(H,17,18)/b15-10+

InChI-Schlüssel

UEFQVRRFKVMSEL-XNTDXEJSSA-N

Isomerische SMILES

CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=CC=C2

Kanonische SMILES

CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.